Cas no 1270528-16-9 (2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)

2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo- and chloro-substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural motifs, including the amino and hydroxyl functional groups, make it valuable for asymmetric synthesis and catalyst design. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, enabling further functionalization. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications. This compound is typically handled under controlled conditions due to its sensitivity to moisture and air. It is commonly used in research and development for exploring novel bioactive molecules.
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol structure
1270528-16-9 structure
商品名:2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
CAS番号:1270528-16-9
MF:C8H9BrClNO
メガワット:250.52016043663
CID:5582684
PubChem ID:77130463

2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-AMINO-2-(4-BROMO-3-CHLOROPHENYL)ETHAN-1-OL
    • Benzeneethanol, β-amino-4-bromo-3-chloro-
    • EN300-1894890
    • 1270528-16-9
    • 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
    • インチ: 1S/C8H9BrClNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2
    • InChIKey: MAQPLFXZWZJVQQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1Cl)C(CO)N

計算された属性

  • せいみつぶんしりょう: 248.95560g/mol
  • どういたいしつりょう: 248.95560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.644±0.06 g/cm3(Predicted)
  • ふってん: 374.9±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.24±0.10(Predicted)

2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894890-0.25g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
0.25g
$840.0 2023-09-18
Enamine
EN300-1894890-2.5g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
2.5g
$1791.0 2023-09-18
Enamine
EN300-1894890-1g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
1g
$914.0 2023-09-18
Enamine
EN300-1894890-0.1g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
0.1g
$804.0 2023-09-18
Enamine
EN300-1894890-1.0g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
1g
$914.0 2023-06-03
Enamine
EN300-1894890-10g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
10g
$3929.0 2023-09-18
Enamine
EN300-1894890-5.0g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
5g
$2650.0 2023-06-03
Enamine
EN300-1894890-10.0g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
10g
$3929.0 2023-06-03
Enamine
EN300-1894890-0.5g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
0.5g
$877.0 2023-09-18
Enamine
EN300-1894890-0.05g
2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol
1270528-16-9
0.05g
$768.0 2023-09-18

2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol 関連文献

2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-olに関する追加情報

Professional Introduction to 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol (CAS No. 1270528-16-9)

2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1270528-16-9, has garnered attention due to its potential applications in drug development and molecular research. The presence of both amino and hydroxyl functional groups, coupled with a brominated and chlorinated aromatic ring, makes it a versatile intermediate for synthesizing various bioactive molecules.

The chemical structure of 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol consists of an ethyl backbone substituted with an amino group at both the alpha and omega positions, attached to a phenyl ring that is halogenated at the 4th and 3rd positions respectively. This specific arrangement imparts distinct reactivity and binding capabilities, making it a valuable building block in medicinal chemistry. The bromo and chloro substituents enhance its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.

Recent advancements in pharmaceutical research have highlighted the importance of halogenated aromatic compounds in developing novel therapeutic agents. Studies have demonstrated that molecules containing bromine and chlorine atoms often exhibit improved pharmacokinetic properties, including enhanced bioavailability and target specificity. The compound 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol is no exception, showing promise in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

In particular, the amino groups in this compound serve as critical sites for further functionalization, allowing chemists to tailor its properties for specific biological targets. Researchers have explored its potential as a precursor in designing small-molecule inhibitors that interact with enzymes involved in cancer pathways. For instance, modifications to the phenyl ring or the ethyl chain can lead to derivatives with enhanced binding affinity to protein kinases, which are key targets in oncology.

The role of halogenated aromatic compounds in medicinal chemistry has been further underscored by recent clinical trials. Drugs such as dabrafenib and vemurafenib, which are used in treating melanoma, incorporate halogen atoms into their structures to improve their efficacy. The compound 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol, with its analogous structure, could potentially serve as a scaffold for developing next-generation antineoplastic agents.

The synthesis of 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the bromination and chlorination of a suitable aromatic precursor followed by nucleophilic substitution with an ethylene oxide derivative. Advanced synthetic techniques such as flow chemistry have been employed to optimize yields and purity, ensuring that the final product meets pharmaceutical-grade standards.

The applications of this compound extend beyond drug development into materials science and agrochemicals. Its structural motifs are reminiscent of those found in herbicides and fungicides, where halogenated aromatics play a crucial role in their mechanism of action. By leveraging the reactivity of the amino and hydroxyl groups, researchers can develop novel agrochemicals with improved environmental profiles.

In conclusion, 2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol (CAS No. 1270528-16-9) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly in the development of therapeutic agents targeting various diseases. As research continues to uncover new applications for halogenated aromatic compounds, this compound is poised to play an increasingly important role in pharmaceutical innovation.

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